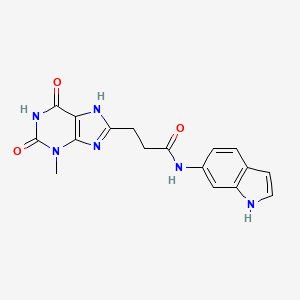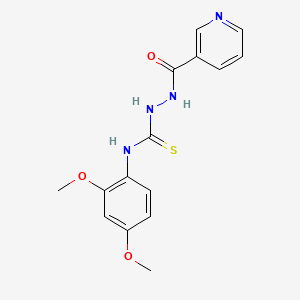![molecular formula C30H24N2O2 B10868130 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine](/img/structure/B10868130.png)
9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features both carbazole and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the carbazole and chromene intermediates, followed by their coupling under specific conditions. For example, the carbazole intermediate can be synthesized from 9-ethyl-9H-carbazole-2-amine, while the chromene intermediate can be derived from 4-methoxyphenyl chromene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: In materials science, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazol-2-amine: Shares the carbazole moiety but lacks the chromene component.
4-Methoxyphenyl chromene: Contains the chromene moiety but lacks the carbazole component.
Uniqueness
N-(9-ETHYL-9H-CARBAZOL-2-YL)-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is unique due to its combination of carbazole and chromene moieties, which confer distinct electronic and structural properties. This dual functionality makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.
Properties
Molecular Formula |
C30H24N2O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-2-yl)-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C30H24N2O2/c1-3-32-27-10-6-4-8-23(27)24-17-14-21(18-28(24)32)31-26-19-30(20-12-15-22(33-2)16-13-20)34-29-11-7-5-9-25(26)29/h4-19H,3H2,1-2H3 |
InChI Key |
IELRNBPSWMSPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N=C4C=C(OC5=CC=CC=C54)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10868053.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10868062.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide](/img/structure/B10868083.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10868091.png)
![4-(2,4-dichlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868092.png)
![(4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B10868099.png)
![1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10868104.png)
![2-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10868112.png)
![7-benzyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868114.png)

![1-{4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B10868136.png)
![10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868138.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868142.png)
